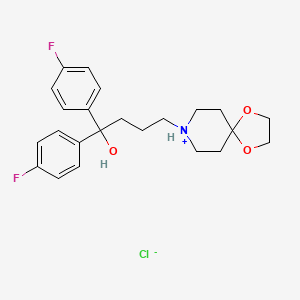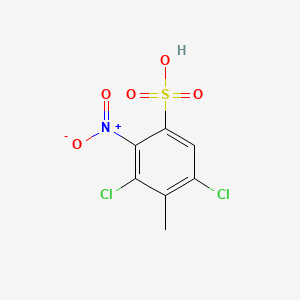
Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid typically involves multiple steps. One common method includes the nitration of 2,6-dichlorotoluene followed by sulfonation . The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation catalyzed by platinum nanoparticles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, platinum catalysts, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amines, substituted aromatic compounds, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuffs: The compound is a key intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro and sulfonic acid groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack . This property is exploited in various chemical syntheses to introduce new functional groups onto the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid include:
2,6-Dichloro-3-nitrotoluene: Lacks the sulfonic acid group, making it less reactive in certain substitution reactions.
2-Chloro-6-nitrotoluene-4-sulfonic acid: Has only one chlorine atom, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid lies in its combination of electron-withdrawing groups, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
68368-40-1 |
|---|---|
Molekularformel |
C7H5Cl2NO5S |
Molekulargewicht |
286.09 g/mol |
IUPAC-Name |
3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-3-4(8)2-5(16(13,14)15)7(6(3)9)10(11)12/h2H,1H3,(H,13,14,15) |
InChI-Schlüssel |
ABQUUVRUHRHFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


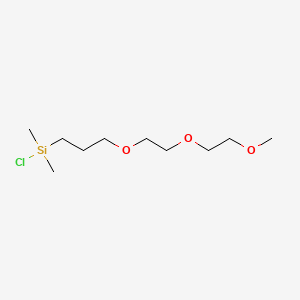

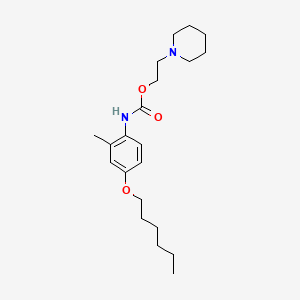

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
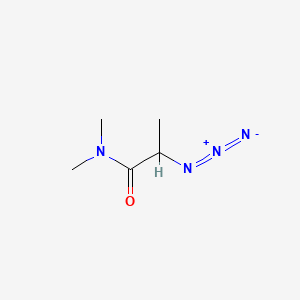

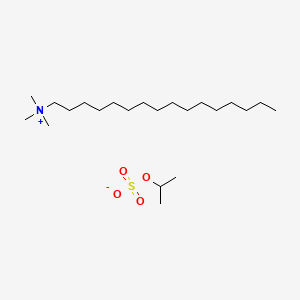
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
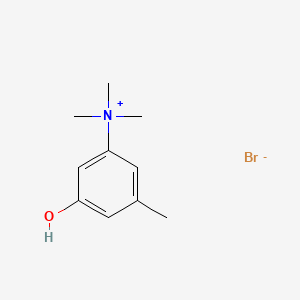

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
